(1R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-hexyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate
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Overview
Description
FKBP12 PROTAC dTAG-13 is a heterobifunctional degrader based on the PROTAC (Proteolysis Targeting Chimera) technology. It is designed to selectively degrade the FKBP12F36V mutant protein by engaging it with the E3 ubiquitin ligase Cereblon (CRBN). This compound is particularly useful in scientific research for studying protein function and validating potential therapeutic targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FKBP12 PROTAC dTAG-13 involves the creation of a heterobifunctional molecule that links a ligand for FKBP12F36V to a ligand for the E3 ligase CRBN. The synthetic route typically includes the following steps:
Synthesis of FKBP12F36V Ligand: The ligand for FKBP12F36V is synthesized using standard organic synthesis techniques, involving multiple steps of protection, deprotection, and coupling reactions.
Synthesis of CRBN Ligand: The ligand for CRBN, often derived from thalidomide or its analogs, is synthesized separately.
Linker Attachment: A linker molecule is attached to the FKBP12F36V ligand.
Conjugation: The CRBN ligand is then conjugated to the FKBP12F36V ligand-linker complex to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of FKBP12 PROTAC dTAG-13 would involve scaling up the synthetic route described above. This includes optimizing reaction conditions for large-scale synthesis, ensuring high purity and yield, and implementing stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
FKBP12 PROTAC dTAG-13 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands.
Coupling Reactions: Used to attach the linker to the ligands.
Oxidation and Reduction Reactions: Utilized in the synthesis of the ligands and the linker.
Common Reagents and Conditions
Reagents: Common reagents include protecting groups, coupling agents (e.g., EDC, DCC), and oxidizing/reducing agents.
Major Products
The major product of these reactions is the FKBP12 PROTAC dTAG-13 molecule, which is characterized by its ability to selectively degrade FKBP12F36V in the presence of CRBN .
Scientific Research Applications
FKBP12 PROTAC dTAG-13 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of PROTAC molecules.
Biology: Employed in cellular studies to investigate protein degradation pathways and protein-protein interactions.
Medicine: Utilized in preclinical studies to validate potential therapeutic targets by selectively degrading disease-related proteins.
Industry: Applied in the development of new drugs and therapeutic strategies by providing a tool for target validation and mechanism-of-action studies
Mechanism of Action
FKBP12 PROTAC dTAG-13 exerts its effects through a mechanism known as targeted protein degradation. The compound forms a ternary complex between FKBP12F36V and the E3 ubiquitin ligase CRBN. This complex facilitates the polyubiquitination of FKBP12F36V, marking it for degradation by the proteasome. The degradation of FKBP12F36V leads to the depletion of the target protein, allowing researchers to study its function and validate its role in disease pathways .
Comparison with Similar Compounds
Similar Compounds
dTAG V-1: Another PROTAC molecule that targets FKBP12F36V but uses a different E3 ligase ligand.
dTAG-47: Similar to dTAG-13 but with variations in the linker and ligands used.
BromoTag Compounds: Target different proteins but utilize the same PROTAC technology.
Uniqueness
FKBP12 PROTAC dTAG-13 is unique due to its high selectivity for FKBP12F36V and its ability to engage CRBN effectively. This selectivity reduces off-target effects and enhances the specificity of protein degradation, making it a valuable tool for scientific research .
Properties
Molecular Formula |
C57H68N4O15 |
---|---|
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64) |
InChI Key |
BJFBRLAWLPZOMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
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